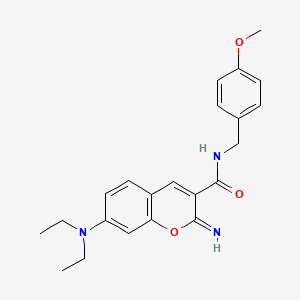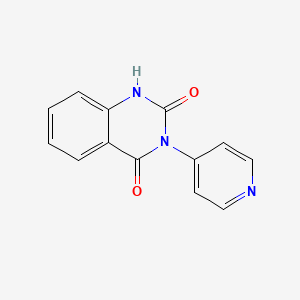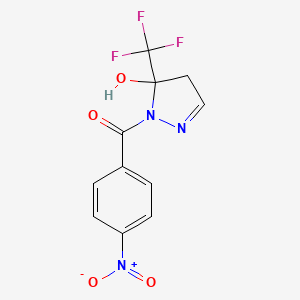
7-(diethylamino)-2-imino-N-(4-methoxybenzyl)-2H-chromene-3-carboxamide
描述
7-(diethylamino)-2-imino-N-(4-methoxybenzyl)-2H-chromene-3-carboxamide is a chemical compound with potential applications in scientific research. It is a chromene derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
The mechanism of action of 7-(diethylamino)-2-imino-N-(4-methoxybenzyl)-2H-chromene-3-carboxamide involves its ability to react with ROS and form a fluorescent adduct. The compound contains a diethylamino group that can undergo protonation in the presence of ROS, leading to the formation of a fluorescent product. The fluorescence intensity is directly proportional to the ROS levels, making it a useful tool for monitoring ROS in living cells.
Biochemical and Physiological Effects
7-(diethylamino)-2-imino-N-(4-methoxybenzyl)-2H-chromene-3-carboxamide has been shown to have minimal toxicity and does not interfere with cellular processes. It has been used successfully to monitor ROS levels in various cell types, including cancer cells, neuronal cells, and endothelial cells. The compound has also been shown to be stable under physiological conditions, making it a useful tool for in vivo imaging studies.
实验室实验的优点和局限性
The advantages of using 7-(diethylamino)-2-imino-N-(4-methoxybenzyl)-2H-chromene-3-carboxamide in lab experiments include its high selectivity for ROS, its real-time monitoring capabilities, and its low toxicity. However, the compound has limitations, including its limited solubility in aqueous solutions and its sensitivity to light and oxygen, which can affect its fluorescence intensity.
未来方向
There are several future directions for the use of 7-(diethylamino)-2-imino-N-(4-methoxybenzyl)-2H-chromene-3-carboxamide in scientific research. One potential area of interest is its use in studying the role of ROS in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Another potential area of interest is its use in developing new imaging techniques for monitoring ROS in vivo. Additionally, the development of new derivatives with improved solubility and stability could expand its applications in various fields of research.
Conclusion
In conclusion, 7-(diethylamino)-2-imino-N-(4-methoxybenzyl)-2H-chromene-3-carboxamide is a useful compound with potential applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to explore its full potential and expand its applications in various fields of research.
科学研究应用
7-(diethylamino)-2-imino-N-(4-methoxybenzyl)-2H-chromene-3-carboxamide has been studied for its potential applications in scientific research. One of the main areas of interest is its potential as a fluorescent probe for detecting reactive oxygen species (ROS) in living cells. ROS play a crucial role in various physiological processes, but their overproduction can lead to oxidative stress and cell damage. The use of fluorescent probes such as 7-(diethylamino)-2-imino-N-(4-methoxybenzyl)-2H-chromene-3-carboxamide can help in monitoring ROS levels in real-time and provide insights into their role in various diseases.
属性
IUPAC Name |
7-(diethylamino)-2-imino-N-[(4-methoxyphenyl)methyl]chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-4-25(5-2)17-9-8-16-12-19(21(23)28-20(16)13-17)22(26)24-14-15-6-10-18(27-3)11-7-15/h6-13,23H,4-5,14H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJIASHKHHFYLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=N)O2)C(=O)NCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(diethylamino)-2-imino-N-(4-methoxybenzyl)-2H-chromene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4848141.png)

![6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-N-1-naphthyl-1,3,5-triazine-2,4-diamine](/img/structure/B4848151.png)
![6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4848153.png)
![3-(1,3-benzodioxol-5-yl)-6-methyl-4-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}isoxazolo[5,4-b]pyridine](/img/structure/B4848156.png)

![N-{3-[1-(methylsulfonyl)-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B4848175.png)


![2-fluoro-N-(2-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B4848200.png)
![N-{3-[(cyclopentylamino)carbonyl]-4,5-dimethyl-2-thienyl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B4848206.png)
![N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}-1-methyl-3-(4-morpholinylcarbonyl)-1H-pyrazole-5-carboxamide](/img/structure/B4848208.png)
![2,4-dichlorophenyl {[2-nitro-4-(trifluoromethyl)phenyl]thio}acetate](/img/structure/B4848210.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-ethylbutanoyl)piperazine](/img/structure/B4848234.png)